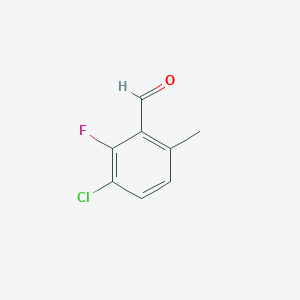

3-Chloro-2-fluoro-6-methylbenzaldehyde

Description

3-Chloro-2-fluoro-6-methylbenzaldehyde is a substituted benzaldehyde derivative with halogen (chloro, fluoro) and methyl functional groups at positions 3, 2, and 6, respectively.

Propriétés

Formule moléculaire |

C8H6ClFO |

|---|---|

Poids moléculaire |

172.58 g/mol |

Nom IUPAC |

3-chloro-2-fluoro-6-methylbenzaldehyde |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 |

Clé InChI |

PTQQALAIJVMYCD-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=C(C=C1)Cl)F)C=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0)

Structural Differences : Lacks the methyl group at position 6.

Properties and Reactivity :

- Lower molecular weight compared to the target compound may result in higher volatility.

Synthesis : Likely synthesized via direct halogenation or formylation of a pre-halogenated benzene derivative.

Applications : Used as an intermediate in pharmaceuticals or dyes, where steric effects are less critical .

2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1)

Structural Differences : Chloro and fluoro substituents are at positions 2 and 6, respectively (vs. 3 and 2 in the target compound).

Properties and Reactivity :

- Positional isomerism alters electronic distribution: the para relationship between Cl and F may enhance resonance effects.

- Synthesized via diazotization/azo elimination followed by side-chain oxidation using HF .

Applications : Suitable for synthesizing fluorinated aromatic compounds requiring specific regioselectivity.

3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde

Structural Differences : Contains a trifluoromethyl (-CF₃) group at position 6 instead of methyl (-CH₃).

Properties and Reactivity :

- The strongly electron-withdrawing -CF₃ group increases electrophilicity at the aldehyde moiety, enhancing reactivity in nucleophilic additions.

- Higher molecular weight and hydrophobicity compared to the methyl analog.

Applications : Valuable in agrochemicals or pharmaceuticals where electron-deficient aromatic systems are required .

5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS 23602-63-3)

Structural Differences : Features a hydroxyl (-OH) group at position 2 and chloro at position 5 (vs. fluoro at 2 and chloro at 3 in the target).

Properties and Reactivity :

- The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.

- Reduced stability under acidic or oxidative conditions due to the phenolic -OH group. Applications: Potential use in chelating agents or antioxidant formulations .

3-Chlorobenzaldehyde (CAS 587-04-2)

Structural Differences : Lacks both fluoro and methyl groups.

Properties and Reactivity :

- Simpler structure with lower steric and electronic complexity.

- Safety data indicate hazards such as skin/eye irritation; first aid measures include immediate washing and medical consultation .

Applications : Common intermediate in perfumery and dyestuff industries.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.